molecular formula C15H12BrClF2N2OS B4616348 N-(4-bromo-2-chlorophenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea

N-(4-bromo-2-chlorophenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea

Cat. No. B4616348
M. Wt: 421.7 g/mol
InChI Key: OSESGFJOHVBONH-UHFFFAOYSA-N
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Description

The focus of this analysis is on a specific thiourea derivative. Thioureas are a class of compounds known for their diverse applications in organic synthesis, medicinal chemistry, and material science. They exhibit unique properties due to their structural features, particularly the thiourea moiety.

Synthesis Analysis

Thiourea derivatives, including those similar to the compound of interest, are generally synthesized through the reaction of isothiocyanates with amines. For example, the synthesis of related compounds involves refluxing equimolar amounts of appropriate isothiocyanates with amines, resulting in various thiourea derivatives characterized by spectroscopic techniques (Abosadiya et al., 2015).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often confirmed using techniques like single-crystal X-ray diffraction. These structures typically exhibit trans-cis configurations with respect to certain groups relative to the thiono C=S bond (Saeed & Parvez, 2005).

Scientific Research Applications

Synthesis and Characterization Thiourea derivatives, including those similar to N-(4-bromo-2-chlorophenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea, have been synthesized and characterized to explore their structural and spectroscopic properties. For instance, studies have highlighted the successful synthesis and characterization of thiourea derivatives through spectroscopic techniques such as IR, NMR, and X-ray crystallography, providing insights into their molecular configurations and potential applications in material science and chemistry (M. Yusof et al., 2010; Hamza M. Abosadiya et al., 2015).

Biological Activities Research on thiourea derivatives has also explored their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. For example, thiourea compounds have been evaluated for their antimicrobial activity against various pathogens, showing potential as novel anti-pathogenic agents due to their ability to interact with bacterial cells (Carmen Limban et al., 2011). Another study focused on the anti-inflammatory and analgesic activities of thiourea derivatives, indicating their potential in developing new therapeutic agents (M. Attimarad et al., 1999).

Molecular Interactions and Computational Analysis Further research has involved computational and experimental analyses to understand the interaction mechanisms of thiourea derivatives with biological molecules. Studies have investigated the binding interactions of thiourea derivatives with DNA, revealing their potential in cancer research and therapy due to their DNA-binding capabilities and preliminary anti-cancer potencies (Shaista Tahir et al., 2015). Additionally, computational studies have provided insights into the molecular stability and reactivity of thiourea derivatives, aiding in the design of molecules with desired biological and chemical properties (Anna Bielenica et al., 2020).

properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-[4-(difluoromethoxy)-2-methylphenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClF2N2OS/c1-8-6-10(22-14(18)19)3-5-12(8)20-15(23)21-13-4-2-9(16)7-11(13)17/h2-7,14H,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSESGFJOHVBONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)NC(=S)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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